![molecular formula C15H15NO4S B14184862 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 850913-19-8](/img/structure/B14184862.png)
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by the presence of acetyl groups at the 2 and 4 positions and a sulfonyl group attached to a 4-methylphenyl group at the 1 position.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include 2,4-diacetyl-1H-pyrrole and 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl groups to alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethyl derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The acetyl and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-dimethyl-: This compound lacks the acetyl and sulfonyl groups, resulting in different chemical reactivity and biological activity.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a similar structure but with a dione group at the 2,5 positions instead of acetyl groups, leading to distinct chemical properties and applications.
1H-Pyrrole, 2,5-dihydro-3,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a dihydro structure with methyl groups at the 3,4 positions, which affects its stability and reactivity.
The uniqueness of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
850913-19-8 |
|---|---|
Molekularformel |
C15H15NO4S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[4-acetyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-6-14(7-5-10)21(19,20)16-9-13(11(2)17)8-15(16)12(3)18/h4-9H,1-3H3 |
InChI-Schlüssel |
QQKYXQGJCZKBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
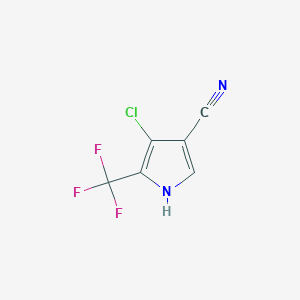
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
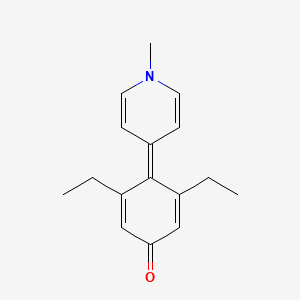
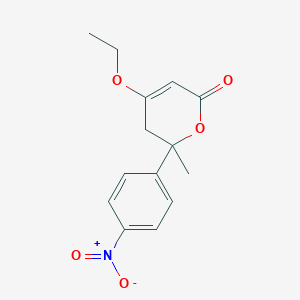
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
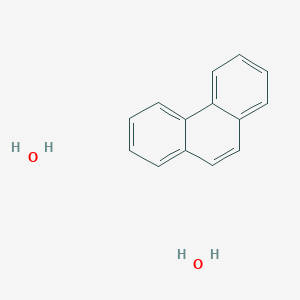
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)

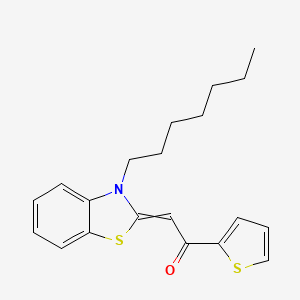
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
